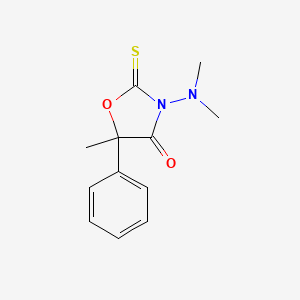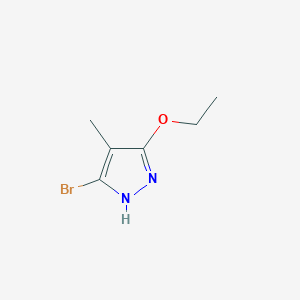
3-bromo-5-ethoxy-4-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-ethoxy-4-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole typically involves the reaction of 3-bromo-4-methyl-1H-pyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-ethoxy-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
3-Bromo-5-ethoxy-4-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Used in the development of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-methyl-1H-pyrazole
- 3-Bromo-1-methyl-1H-pyrazole
- 3-Bromo-4-methyl-1H-pyrazole-5-carboxylate
Propiedades
Fórmula molecular |
C6H9BrN2O |
|---|---|
Peso molecular |
205.05 g/mol |
Nombre IUPAC |
5-bromo-3-ethoxy-4-methyl-1H-pyrazole |
InChI |
InChI=1S/C6H9BrN2O/c1-3-10-6-4(2)5(7)8-9-6/h3H2,1-2H3,(H,8,9) |
Clave InChI |
GIRZYDLTBIJHIL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NNC(=C1C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12878587.png)

![4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B12878596.png)
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
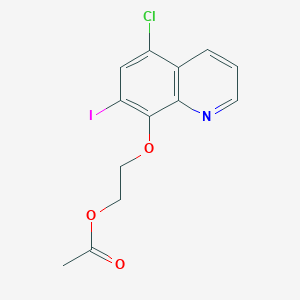

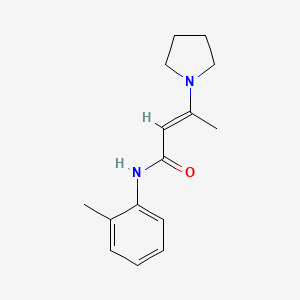
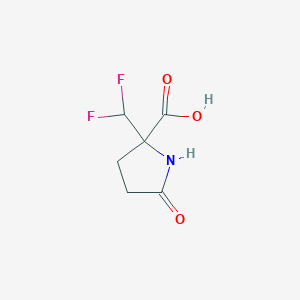
![5-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12878646.png)
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![1-(4-methylphenyl)-2-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]ethanone](/img/structure/B12878659.png)
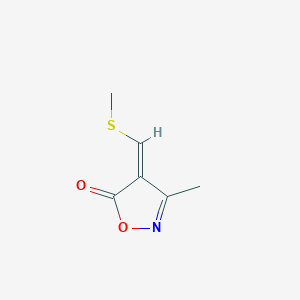
![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
